molecular formula C10H14N2O B133627 N-(3-amino-2,6-dimethylphenyl)acetamide CAS No. 100445-94-1

N-(3-amino-2,6-dimethylphenyl)acetamide

Cat. No. B133627
Key on ui cas rn: 100445-94-1
M. Wt: 178.23 g/mol
InChI Key: XBXZREDVMSYCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249085B2

Procedure details

N-(2,6-dimethyl-3-nitro-phenyl)acetamide (12 g, 58 mmol, 1.0 eq) was dissolved in a mixture of MeOH (60 mL), EtOH (30 mL) and acetic acid (60 mL). Pd/C (1.6 g, 10%) was added and the reaction stirred at room temperature under H2 for 36 h. The catalyst was removed by filtration through celite and the filtrate collected. Water was added and the pH adjusted to pH 8 by addition of aqueous NaHCO3. The solution was concentrated in vacuo to remove methanol and ethanol. The aqueous layer was extracted with EtOAc and the combined organic extracts were dried (Na2SO4) filtered and evaporated in vacuo. The crude product was purified by column chromatography (EtOAc:petroleum ether, 1:10 to 1:1) to give the title compound as a yellow solid (2 g, 19%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([CH3:11])[C:3]=1[NH:12][C:13](=[O:15])[CH3:14]>CO.CCO.C(O)(=O)C.[Pd]>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([NH:12][C:13](=[O:15])[CH3:14])[C:4]([CH3:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(C(=CC=C1[N+](=O)[O-])C)NC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature under H2 for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the filtrate collected
ADDITION
Type
ADDITION
Details
Water was added
ADDITION
Type
ADDITION
Details
the pH adjusted to pH 8 by addition of aqueous NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol and ethanol
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (EtOAc:petroleum ether, 1:10 to 1:1)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)C)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.